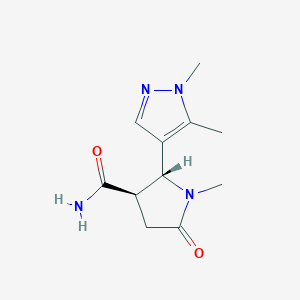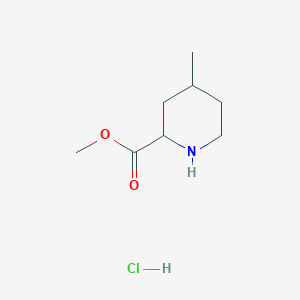
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Descripción general
Descripción
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.
Mecanismo De Acción
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to neuronal damage. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation, which can lead to tissue damage.
Biochemical and Physiological Effects:
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to tissue damage. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has also been found to induce apoptosis in cancer cells, which can help prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to scavenge free radicals and inhibit the activation of inflammatory pathways. This makes (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many future directions for research on (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide for neuroprotection. Another area of interest is its potential use in combination with other therapies for cancer treatment. Studies are needed to determine the synergistic effects of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide with other anti-tumor agents. Additionally, further studies are needed to determine the long-term safety and efficacy of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in various disease models.
Aplicaciones Científicas De Investigación
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to protect neurons against oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce the damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has been deprived of oxygen.
Propiedades
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6-8(5-13-15(6)3)10-7(11(12)17)4-9(16)14(10)2/h5,7,10H,4H2,1-3H3,(H2,12,17)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDMXZGKNMDOZ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129123 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
1820569-81-0 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)

![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)

![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)




